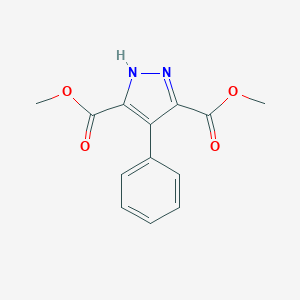
(E)-3-Hydroxy-4-methoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hydroxy-4-methoxychalcone, also known as sakuranetin, is a natural flavonoid compound found in various plants, including rice, barley, and Angelica keiskei. This compound has gained significant attention due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of (E)-3-Hydroxy-4-methoxychalcone is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of reactive oxygen species (ROS) and inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity by enhancing glucose uptake and utilization in peripheral tissues.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-Hydroxy-4-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It exhibits low toxicity and has a relatively long half-life in vivo. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-3-Hydroxy-4-methoxychalcone. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Synthesemethoden
(E)-3-Hydroxy-4-methoxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid and 3-hydroxy-4-chlorocinnamic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hydroxy-4-methoxychalcone has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, (E)-3-Hydroxy-4-methoxychalcone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
Produktname |
(E)-3-Hydroxy-4-methoxychalcone |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
InChI-Schlüssel |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
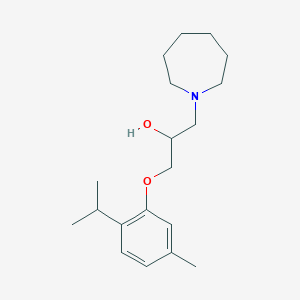
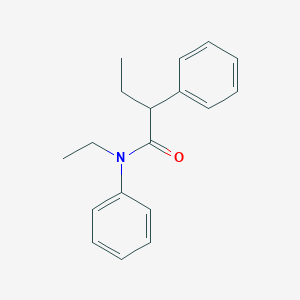
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
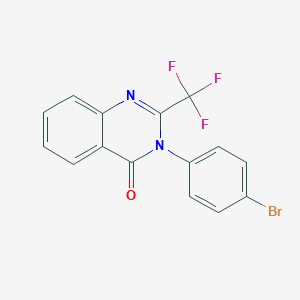
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
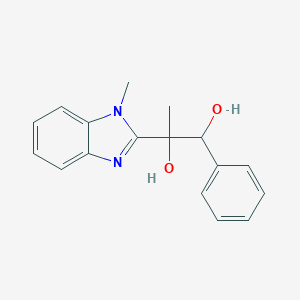
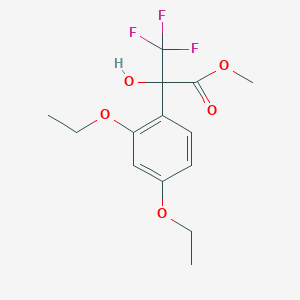
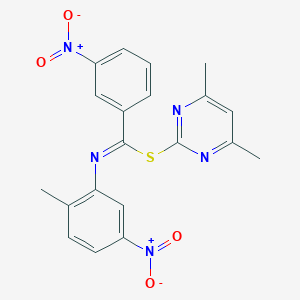
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)


